molecular formula C18H13N3O5S2 B15009976 5-({5-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]furan-2-YL}methylidene)-1,3-diazinane-2,4,6-trione

5-({5-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]furan-2-YL}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B15009976
M. Wt: 415.4 g/mol
InChI Key: HGXMZZKUAKNWTK-UHFFFAOYSA-N
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Description

5-({5-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]furan-2-YL}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique combination of benzothiazole, furan, and diazinane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({5-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]furan-2-YL}methylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and quantity .

Chemical Reactions Analysis

Types of Reactions

5-({5-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]furan-2-YL}methylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-({5-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]furan-2-YL}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and furan-containing molecules. Examples include:

Uniqueness

What sets 5-({5-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]furan-2-YL}methylidene)-1,3-diazinane-2,4,6-trione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H13N3O5S2

Molecular Weight

415.4 g/mol

IUPAC Name

5-[[5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H13N3O5S2/c1-2-25-9-3-5-12-13(8-9)27-18(19-12)28-14-6-4-10(26-14)7-11-15(22)20-17(24)21-16(11)23/h3-8H,2H2,1H3,(H2,20,21,22,23,24)

InChI Key

HGXMZZKUAKNWTK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=CC=C(O3)C=C4C(=O)NC(=O)NC4=O

Origin of Product

United States

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